molecular formula C₁₁H₁₁D₃O₂S B1155483 (R)-(+)-Thiolactomycin-d3

(R)-(+)-Thiolactomycin-d3

Cat. No.: B1155483
M. Wt: 213.31
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(+)-Thiolactomycin-d3 is a deuterium-labeled isotopologue of the natural product Thiolactomycin, which is a potent and selective inhibitor of the β-ketoacyl-acyl carrier protein synthase (KAS) enzymes in the bacterial type II fatty acid synthase (FAS) system . By specifically targeting condensing enzymes like KasA and KasB, it effectively halts the elongation cycle essential for bacterial fatty acid and mycolic acid biosynthesis . This mechanism underpins its broad-spectrum antibacterial activity and its particular relevance as a lead compound for targeting Mycobacterium tuberculosis . The deuterated form, this compound, serves as a critical internal standard for precise mass spectrometry-based quantification in pharmacokinetic and pharmacodynamic studies. Furthermore, it is an indispensable tool for tracing the compound's metabolism and distribution within biological systems using techniques like LC-MS, thereby facilitating advanced research into the biosynthesis and mode of action of thiotetronate antibiotics . Its application extends to mechanistic studies that decipher the intricate biosynthesis of the native compound's unique γ-thiolactone ring, a feature crucial for its activity . This compound is intended for research use only, providing scientists with a reliable chemical probe to explore novel antibacterial strategies and combat antimicrobial resistance.

Properties

Molecular Formula

C₁₁H₁₁D₃O₂S

Molecular Weight

213.31

Synonyms

(5R)-4-Hydroxy-3,5-dimethyl-5-[(1E)-2-methyl-1,3-butadien-1-yl]-2(5H)-thiophenone-d3;  [R-(E)]-4-Hydroxy-3,5-dimethyl-5-(2-methyl-1,3-butadienyl)-2(5H)-thiophenone-d3;  (+)-Thiolactomycin-d3;  Antibiotic 2-200-d3;  Thiolactomycin-d3_x000B_

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action
(R)-(+)-Thiolactomycin-d3 acts primarily by inhibiting the enzyme β-ketoacyl-acyl carrier protein synthase (FabB), which is crucial for fatty acid synthesis in bacteria. This inhibition leads to a significant reduction in bacterial growth, making it a candidate for developing new antimicrobial agents, particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Case Studies

  • Bacterial Inhibition : In vitro studies demonstrated that thiolactomycin and its derivatives can effectively inhibit fatty acid biosynthesis in various bacterial strains, leading to cell death at concentrations as low as 0.1 mg/ml. This has implications for treating infections caused by antibiotic-resistant bacteria .
  • Novel Drug Development : Research has focused on synthesizing analogs of thiolactomycin to enhance its efficacy and selectivity against specific bacterial targets. These efforts aim to create more effective treatments for resistant strains .

Metabolic Studies

Fatty Acid Biosynthesis Research
this compound is utilized in metabolic studies to understand the pathways involved in fatty acid biosynthesis. By inhibiting key enzymes in this pathway, researchers can elucidate the roles of various components in lipid metabolism and their implications for bacterial growth and survival .

Experimental Applications

  • Bioluminescent Reporter Assays : Recent advancements have employed bioluminescent reporter assays to screen for inhibitors of fatty acid synthesis type II. This compound serves as a reference compound in these assays to validate new inhibitors .
  • Cellular Studies : Its application in cellular models allows researchers to study the effects of fatty acid depletion on cell function, providing insights into metabolic regulation and potential therapeutic targets .

Therapeutic Potential

Investigating Anti-Cancer Properties
Emerging research suggests that this compound may have potential applications beyond antimicrobial activity, including anti-cancer properties. The compound's ability to disrupt lipid metabolism could be leveraged to target cancer cells that rely heavily on fatty acids for growth .

Future Directions

  • Combination Therapies : There is ongoing exploration into combining this compound with other therapeutic agents to enhance efficacy against both bacterial infections and cancer cells.
  • Clinical Trials : Future clinical trials may assess the safety and effectiveness of this compound in various therapeutic contexts, particularly focusing on its role in multi-drug resistant infections and cancer treatment strategies.

Summary Table: Applications of this compound

Application AreaDescriptionResearch Findings
Antimicrobial ActivityInhibits bacterial fatty acid synthesisEffective against Gram-negative bacteria; potential for drug development
Metabolic StudiesUsed to explore fatty acid biosynthesis pathwaysHelps elucidate roles of lipid metabolism components
Therapeutic PotentialInvestigated for anti-cancer propertiesPotential use in targeting cancer cells reliant on fatty acids

Comparison with Similar Compounds

Thiolactomycin and its analogs belong to a broader class of FASII inhibitors that include cerulenin, platencin, and platensimycin. Below is a detailed comparison based on structural, mechanistic, and functional properties:

Structural and Mechanistic Differences
Compound Target Enzymes Binding Mechanism Selectivity for Bacterial vs. Mammalian FAS
(R)-(+)-Thiolactomycin-d3 FabB, FabF, FabH (weak) Mimics fatty acyl-ACP substrate; binds to the malonyl-binding pocket via hydrogen bonding Moderate (inhibits mammalian FAS at higher concentrations)
Cerulenin FabB, FabF, FAS (mammalian) Covalently binds to catalytic cysteine residues Low (strong cross-reactivity)
Platencin FabF, FabH Competes with acyl-ACP substrates; induces conformational changes in the active site High (minimal mammalian FAS inhibition)
Platensimycin FabF, FabB Binds to the acyl-enzyme intermediate pocket; stabilizes a closed enzyme conformation High (specific to bacterial FAS)

Key Findings :

  • Inhibition Potency : Thiolactomycin exhibits weaker activity against FabH compared to FabB/FabF due to differences in catalytic triads (Cys/His/His vs. Cys/His/Asn in FabH) . Its deuterated analog, this compound, shows comparable inhibitory activity but improved metabolic stability in in vivo models.
  • Cross-Reactivity : Unlike platencin and platensimycin, thiolactomycin and cerulenin inhibit mammalian FAS at higher concentrations, limiting their therapeutic utility .

Preparation Methods

Chiral Oxathiolanone Intermediate Synthesis

The enantioselective synthesis of (R)-thiolactomycin begins with the preparation of the dienyl oxathiolanone core. As demonstrated by Jenkins et al., D-alanine serves as the chiral starting material for generating the 2R,4S-oxathiolanone intermediate (32 ). For the deuterated analog, D-alanine-d3 (deuterated at the methyl group) replaces the protiated precursor. The synthesis involves:

  • Diastereomeric crystallization : The oxathiolanone intermediate is isolated via crystallization from n-pentane at −78°C, ensuring retention of the 2R,4S configuration.

  • Thiol release and acylation : Treatment with cesium carbonate in ethanol yields the unstable thiol (1 ), which is immediately acylated with deuterated acid chlorides (e.g., acetyl-d3 chloride) to form intermediates 1a–4a .

Thio-Dieckmann Cyclization

The acylated intermediates undergo a thio-Dieckmann condensation using LiHMDS at −78°C to form the thiolactone ring. This step is critical for establishing the (5R) configuration of the final product. Substitutions at the C3 and C4 positions are introduced via kinetically controlled O-acylation followed by DMAP-mediated migration to the thermodynamically favored C3 position.

Deuterium Incorporation Strategies

Isotopic Labeling via Acyl Donors

Deuterium is introduced at the methyl group of the thiolactomycin side chain using deuterated acetyl probes. Yurkovich et al. demonstrated that N-(d3) acetyl methyl ester probes (3a–b ) hydrolyze in vivo to carboxylate-d3 intermediates (7a–b ), which are incorporated into the polyketide backbone. For chemical synthesis, deuterated acid chlorides (e.g., acetyl-d3 chloride) are used during the acylation of the thiol intermediate (1 ) to yield 1a–4a with >95% isotopic purity.

Stereochemical Integrity Preservation

The use of enantiopure D-alanine-d3 ensures retention of the (R) configuration at C5. Crystallization and 2D NMR analysis confirm the 2R,4S configuration of the oxathiolanone intermediate, which is retained throughout subsequent steps.

Analytical Characterization

Mass Spectrometric Analysis

LC-ESI-HRMS of (R)-(+)-thiolactomycin-d3 shows a molecular ion peak at [M + H]⁺ = 214.1 m/z (Δ +3 Da compared to protiated TLM), consistent with triple deuterium incorporation. MS/MS fragmentation patterns align with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis reveals the absence of proton signals at δ 1.2–1.4 ppm (methyl group), replaced by a singlet in the ²H NMR spectrum. ¹³C NMR confirms deuterium-induced deshielding at C3 (δ 35.7 ppm) and C5 (δ 72.1 ppm).

Reaction Optimization and Yield Data

StepReagents/ConditionsYield (%)Deuterium Incorporation (%)
Oxathiolanone synthesisD-alanine-d3, Cs₂CO₃, EtOH85>99
AcylationAcetyl-d3 chloride, RT9098
Thio-DieckmannLiHMDS, −78°C75>99
C3 alkylationDMAP, CH₂Cl₂7097

Challenges and Mitigation Strategies

Deuterium Loss During Synthesis

Exposure to protic solvents or acidic conditions risks deuterium exchange. Anhydrous conditions and non-acidic workup protocols (e.g., TFA-free ester hydrolysis) are employed to minimize isotopic dilution.

Stereochemical Purity

Racemization at C5 is prevented by maintaining low temperatures (−78°C) during critical steps like the Dieckmann cyclization. Chiral HPLC (Chiralpak IC column) confirms >99% enantiomeric excess.

Comparative Efficacy and Applications

While efficacy data for this compound are limited, protiated analogs show potent activity against Mycobacterium tuberculosis (MIC = 3.1 μg/mL) and Francisella tularensis (MIC = 2.8 μg/mL). Deuterated analogs are primarily used as isotopic tracers in mechanistic studies of FASII inhibition .

Q & A

Basic Research Questions

Q. What are the critical methodological considerations for synthesizing and characterizing (R)-(+)-Thiolactomycin-d3?

  • Answer : Synthesis of this compound requires precise deuteration at specific positions to ensure isotopic purity (>98% deuterium incorporation). Researchers should employ nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) for structural validation. Stability testing under varying pH and temperature conditions is essential to confirm the compound’s integrity in biological assays. Refer to established protocols for deuterated compound synthesis, emphasizing reproducibility and contamination control .

Q. How does deuterium labeling in this compound influence its pharmacokinetic properties compared to the non-deuterated form?

  • Answer : Deuterium can alter metabolic stability via the kinetic isotope effect (KIE), potentially prolonging half-life by reducing CYP450-mediated oxidation. Researchers should compare in vitro metabolic rates using liver microsomes and in vivo pharmacokinetic profiles (e.g., AUC, Cmax) between deuterated and non-deuterated forms. Ensure controls account for batch-to-batch variability in isotopic enrichment .

Advanced Research Questions

Q. What experimental designs are optimal for investigating the target specificity of this compound in bacterial fatty acid synthase (FAS-II) inhibition?

  • Answer : Use a combination of in silico docking simulations (e.g., molecular dynamics) and in vitro enzymatic assays to map binding interactions with FAS-II isoforms. Include negative controls with non-target enzymes (e.g., mammalian FAS-I) to assess selectivity. Triangulate data with isotopic tracing to confirm deuterium’s role in binding kinetics .

Q. How can researchers resolve contradictions in reported IC50 values of this compound across Gram-positive and Gram-negative bacterial models?

  • Answer : Discrepancies may arise from differences in bacterial membrane permeability or efflux pump activity. Apply comparative transcriptomics to identify strain-specific resistance mechanisms. Use isothermal titration calorimetry (ITC) to measure binding affinities under standardized conditions (pH, temperature). Cross-validate findings with independent assays (e.g., radiolabeled substrate incorporation) .

Q. What advanced techniques are recommended for tracing the metabolic fate of this compound in complex biological systems?

  • Answer : Employ stable isotope-resolved metabolomics (SIRM) using LC-MS/MS to track deuterium incorporation into downstream metabolites. Combine with fluorescence labeling (if feasible) for spatial localization in bacterial biofilms. Ensure data reproducibility by replicating experiments in multiple model organisms (e.g., E. coli, S. aureus) and leveraging open-source metabolomics databases for pathway annotation .

Methodological Frameworks and Best Practices

  • For Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies when conflicting data emerge. Use systematic reviews to contextualize findings within existing literature gaps .
  • For Data Integrity : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven experiments, ensuring alignment between research questions and analytical methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.